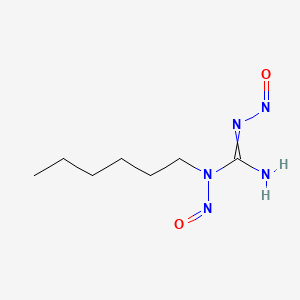![molecular formula C9H18ClN3O2Si2 B14507496 2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine CAS No. 63056-16-6](/img/structure/B14507496.png)
2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two trimethylsilyl groups attached to the triazine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride with trimethylsilyl reagents. One common method is the sequential substitution of the chlorine atoms in cyanuric chloride with trimethylsilyl groups. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to yield hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiols. These reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl groups.
Major Products
Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.
Hydrolysis: The major product is 2-chloro-4,6-dihydroxy-1,3,5-triazine.
Scientific Research Applications
2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine involves its ability to undergo substitution reactions, which allows it to interact with various molecular targets. The trimethylsilyl groups can be hydrolyzed, revealing reactive hydroxyl groups that can form bonds with other molecules. This reactivity makes it useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dihydroxy-1,3,5-triazine
- 2-Chloro-4,6-bis(alkoxy)-1,3,5-triazine
- 2-Chloro-4,6-bis(aryloxy)-1,3,5-triazine
Uniqueness
2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine is unique due to the presence of trimethylsilyl groups, which impart increased stability and volatility. These properties make it particularly useful in organic synthesis and analytical chemistry, where it can serve as a protecting group or a derivatizing agent .
Properties
CAS No. |
63056-16-6 |
|---|---|
Molecular Formula |
C9H18ClN3O2Si2 |
Molecular Weight |
291.88 g/mol |
IUPAC Name |
(4-chloro-6-trimethylsilyloxy-1,3,5-triazin-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H18ClN3O2Si2/c1-16(2,3)14-8-11-7(10)12-9(13-8)15-17(4,5)6/h1-6H3 |
InChI Key |
QLSQBPPKXOKYTN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC(=N1)Cl)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


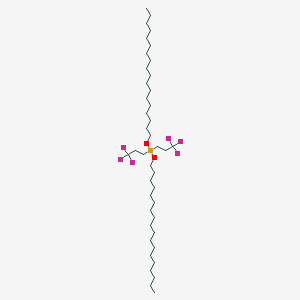
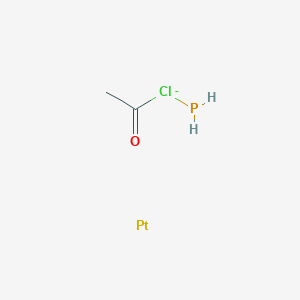

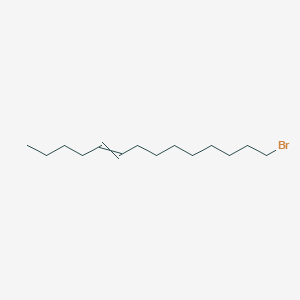

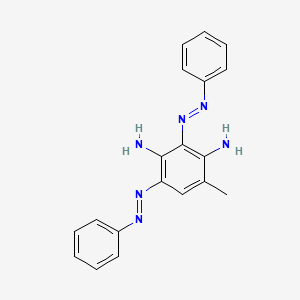

![Benzene, 1,1'-[butylidenebis(thio)]bis-](/img/structure/B14507438.png)

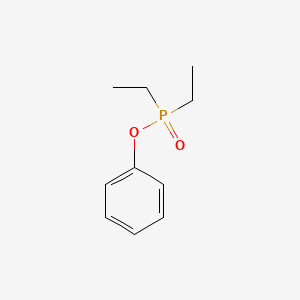
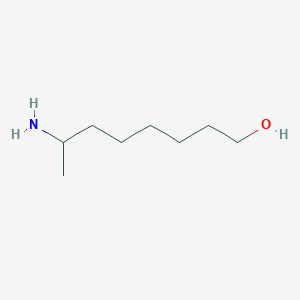
![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
